NSC 90469 Exhibits 1,000-Fold Lower Nuclear Receptor Potency Than T3
In direct comparison to its precursor 3,5,3'-triiodo-L-thyronine (T3), NSC 90469 (3,5-T2) demonstrates significantly weaker binding to thyroid hormone receptor (TR) isoforms. While T3 activates TRα1, TRβ1, and TRβ2 with low nanomolar potency, 3,5-T2 requires approximately 1,000-fold higher concentrations to achieve half-maximal activation [1].
| Evidence Dimension | Thyroid Hormone Receptor Activation Potency (EC50) |
|---|---|
| Target Compound Data | TRα1: 0.8 µM; TRβ1: 0.79 µM; TRβ2: 0.1 µM |
| Comparator Or Baseline | 3,5,3'-triiodo-L-thyronine (T3) activates TR isoforms at low nanomolar range (typically 0.1-1 nM) |
| Quantified Difference | Approximately 1,000-fold lower potency for 3,5-T2 compared to T3 |
| Conditions | Cell-free receptor binding assay |
Why This Matters
This substantial potency gap confirms that 3,5-T2 cannot functionally substitute for T3 in genomic assays, validating its use as a selective tool to study non-genomic, mitochondrial-mediated effects while minimizing confounding nuclear receptor activation.
- [1] GLPBIO. 3,5-Diiodo-L-thyronine (3,5-T2) Product Information. TRα1, TRβ1, TRβ2 binding EC50 values. Data referenced from published literature. View Source
